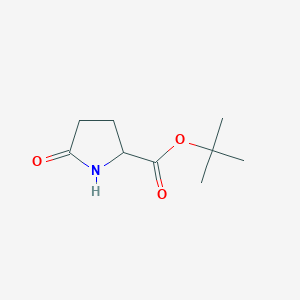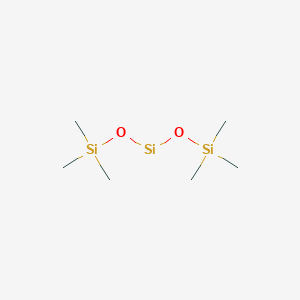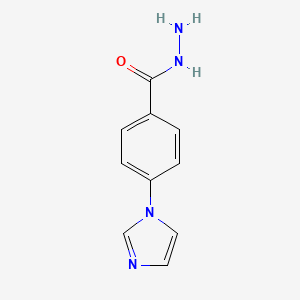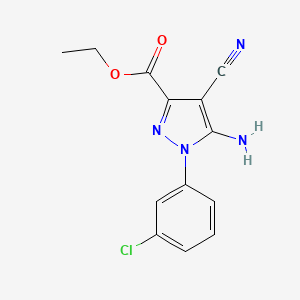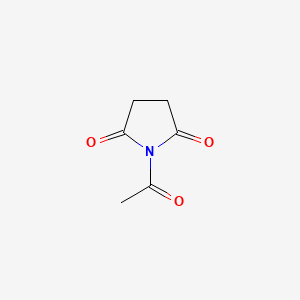
N-acetylsuccinimide
説明
N-acetylsuccinimide (NAS) is a derivative of succinic acid, an important intermediate in the Krebs cycle. It is a colorless solid with a melting point of about 130 °C and is soluble in water, alcohols, and organic solvents. NAS has a wide range of applications in organic synthesis, and is used as a reagent in the synthesis of various compounds, including amino acids and peptides. NAS is also used as a starting material for the synthesis of various drugs and pharmaceuticals.
科学的研究の応用
Synthesis of Bioactive Molecules
N-acetylsuccinimide is used in the synthesis of various bioactive molecules due to its reactivity and ability to form stable intermediates. It plays a crucial role in the formation of succinimidyl chalcone, which is important in medicinal chemistry for creating therapeutic compounds with analgesic, antitumor, and cytostatic properties .
Pharmaceutical Applications
As a derivative of succinimides, N-acetylsuccinimide exhibits a range of biological activities. It has been found to possess pharmaceutical properties such as being a central nervous system depressant, analgesic, and having antitumor activities. This makes it a valuable compound in the development of new drugs .
Protein Modification
N-acetylsuccinimide derivatives, particularly N-acylsuccinimides, show potential as acylating agents for proteins. Their soluble nature, slow hydrolysis, and reactive nature make them suitable for use in weak acid solutions, thus facilitating protein modification processes .
Chemical Synthesis and Reactivity
The compound is utilized in chemical synthesis as it can be prepared from succinic acid using established conditions. Its reactivity allows for the creation of a variety of substituted succinimides, which are important in the synthesis of biologically active compounds .
Aging and Disease Research
Research has shown that N-acetylsuccinimide plays a role in the isomerization of aspartic acid residues, which is associated with age-related diseases like cataracts and Alzheimer’s disease. Understanding its mechanisms can contribute to the development of treatments for these conditions .
Analytical Chemistry
In analytical chemistry, N-acetylsuccinimide can be used as a precursor for the synthesis of more complex molecules. Its predictable reactivity makes it a useful standard in various analytical methods, aiding in the accurate measurement and identification of substances .
作用機序
Target of Action
N-acetylsuccinimide is a chemical modifier that primarily targets amino acid residues in proteins, specifically arginine and lysine . These residues play crucial roles in protein structure and function, including enzyme activity and protein-protein interactions.
Mode of Action
N-acetylsuccinimide interacts with its targets by modifying the side chains of arginine and lysine residues . This modification can alter the protein’s overall structure and function. For instance, it has been shown to inhibit the ferredoxin-linked activity of the enzyme nitrite reductase .
Biochemical Pathways
The primary biochemical pathway affected by N-acetylsuccinimide involves the enzyme nitrite reductase . This enzyme is part of the nitrite assimilation pathway in photosynthetic organisms, which includes the reduction of nitrate to nitrite, the reduction of nitrite to ammonia, and the reductive transfer of an amido-group from one molecule of glutamine to one molecule of 2-oxoglutarate to form 2 molecules of glutamate .
Pharmacokinetics
It is known that the compound can cross biological membranes , which suggests that it may have good bioavailability
Result of Action
The modification of arginine and lysine residues by N-acetylsuccinimide can result in significant changes in protein function. For example, it has been shown to inhibit the activity of the enzyme nitrite reductase when interacting with ferredoxin . This could potentially impact the nitrite assimilation pathway and the overall nitrogen metabolism in photosynthetic organisms.
特性
IUPAC Name |
1-acetylpyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c1-4(8)7-5(9)2-3-6(7)10/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHLBOBPOIZROJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40466429 | |
| Record name | N-acetylsuccinimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40466429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-acetylsuccinimide | |
CAS RN |
3027-06-3 | |
| Record name | N-acetylsuccinimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40466429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



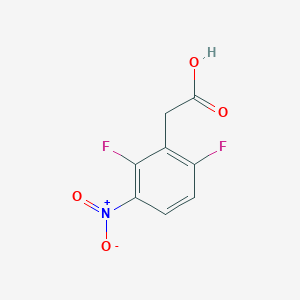



![N-benzyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B1600854.png)

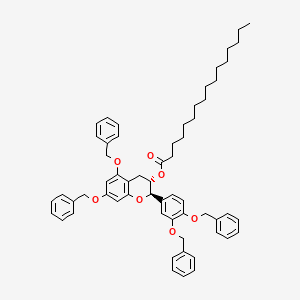
![5,7-Dimethyl-1h-pyrrolo[2,3-c]pyridine](/img/structure/B1600858.png)
